1,2-Benzenediamine, N1-(4-methoxyphenyl)-
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Overview
Description
1,2-Benzenediamine, N1-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H14N2O. It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms is replaced by a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents. For instance, irradiation in DMF containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Industrial Production Methods
Industrial production methods for 1,2-Benzenediamine, N1-(4-methoxyphenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, DMF, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenediamine, N1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds, including benzimidazole derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor for certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing their normal function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Benzenediamine, N1-(4-methoxyphenyl)- include:
- N-phenylbenzene-1,2-diamine
- N-(4-methylphenyl)benzene-1,2-diamine
- N-(4-chlorophenyl)benzene-1,2-diamine
Uniqueness
1,2-Benzenediamine, N1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and provides specific advantages in certain applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2O/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 |
InChI Key |
MMJRINZEHFQMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2N |
Origin of Product |
United States |
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